molecular formula C9H11FO2 B3046963 3-(3-Fluorophenoxy)-1-propanol CAS No. 133077-41-5

3-(3-Fluorophenoxy)-1-propanol

Cat. No.: B3046963
CAS No.: 133077-41-5
M. Wt: 170.18 g/mol
InChI Key: PEUTYYUKCAHEOK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)-1-propanol is a chemical compound of interest in organic chemistry and pharmaceutical research. As a propanol derivative featuring a fluorophenoxy group, it serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers utilize this compound in exploring structure-activity relationships and developing new active ingredients. Its structure suggests potential applications in creating libraries of compounds for screening in medicinal chemistry programs. The fluorine atom on the phenoxy ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery and development. The product is provided for Research Use Only and is not intended for any other use. Specific data on its mechanism of action is dependent on the final compound it is used to create.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUTYYUKCAHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567998
Record name 3-(3-Fluorophenoxy)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID70567998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133077-41-5
Record name 3-(3-Fluorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Fluorophenoxy 1 Propanol

Established Reaction Pathways for Ether Formation in Propanols

The creation of the ether bond in 3-(3-Fluorophenoxy)-1-propanol is a critical step, with the Williamson ether synthesis being the most traditional and widely applied method. However, alternative strategies offer different advantages in terms of reaction conditions and substrate scope.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a robust and versatile method for preparing ethers, including this compound. byjus.com This SN2 reaction typically involves the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with an organohalide. chemistnotes.commasterorganicchemistry.com For the synthesis of the target compound, the most common approach involves the reaction of 3-fluorophenol (B1196323) with a 3-halopropanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol.

The general mechanism begins with the deprotonation of 3-fluorophenol using a suitable base to form the more nucleophilic 3-fluorophenoxide ion. chemistnotes.com This phenoxide then attacks the electrophilic carbon of the 3-halopropanol, displacing the halide and forming the desired ether linkage. byjus.com

Key components of this synthesis include:

The Phenolic Precursor: 3-Fluorophenol is the logical starting material, incorporating the required fluoro-substituted aromatic ring from the outset.

The Alkylating Agent: 3-Bromo-1-propanol is frequently used due to the good leaving group ability of the bromide ion. jcmc.com.np 3-Chloro-1-propanol is also a viable, often more economical, alternative. epo.org

The Base: A variety of bases can be employed to deprotonate the phenol (B47542). Common choices include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and stronger bases like sodium hydride (NaH) for essentially irreversible deprotonation. chemistnotes.comjcmc.com.np

The Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are typically used as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. byjus.comjcmc.com.np

A study on the synthesis of analogous para-substituted phenoxy propanols demonstrated that reacting a substituted phenol with 3-bromo-1-propanol using potassium hydroxide as the base in tetrahydrofuran (THF) is an effective method. jcmc.com.np

Alternative Phenol-Alcohol Coupling Strategies

While the Williamson synthesis is prevalent, other methods can be employed for the formation of the aryl ether bond, each with its own set of advantages.

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol and an acidic pronucleophile (like a phenol) under mild, dehydrative conditions. sigmaaldrich.comnih.gov It typically uses a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is not relevant for the synthesis of this compound from 1,3-propanediol (B51772) but is a key feature of the reaction. organic-chemistry.org The key advantage is the mild conditions, avoiding the need for a strong base to pre-form the phenoxide. sigmaaldrich.com However, the purification can be complicated by stoichiometric byproducts. sigmaaldrich.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form C-O bonds between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target compound, this could involve reacting 1-bromo-3-fluorobenzene (B1666201) with 1,3-propanediol in the presence of a copper catalyst and a base. Traditional Ullmann reactions often require harsh conditions, including high temperatures (often over 200°C) and polar solvents like DMF or nitrobenzene. wikipedia.orgbyjus.com However, modern advancements have led to the development of ligand-supported soluble copper catalysts that allow the reaction to proceed under milder conditions. wikipedia.org

Strategic Considerations for Introducing the Fluoro Group

The placement of the fluorine atom at the meta position of the phenoxy group is a defining feature of the target molecule. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom after the core structure has been assembled.

Pre-functionalization of Phenolic Starting Materials

The most direct and common strategy for synthesizing this compound is to use a starting material that already contains the fluorine atom in the correct position. tandfonline.com3-Fluorophenol is a commercially available and logical choice for this purpose. researchgate.netchemicalbook.com

Post-coupling Fluorination Strategies

An alternative, though generally less direct, approach is to first synthesize the non-fluorinated parent molecule, 3-phenoxy-1-propanol, and then introduce the fluorine atom in a subsequent step. This is often referred to as late-stage fluorination. nih.govmpg.de This strategy can be advantageous in medicinal chemistry for rapidly creating analogues for structure-activity relationship studies. nih.govrsc.org

Executing a regioselective fluorination at the meta-position of a phenoxy ether can be challenging. The phenoxy group is an ortho-, para-director for electrophilic aromatic substitution, meaning that direct electrophilic fluorination would likely yield a mixture of ortho- and para-fluorinated products, with the meta-isomer being a minor component, if formed at all.

However, modern synthetic methods offer potential solutions:

Directed Metalation: It may be possible to use a directing group to facilitate metalation (e.g., lithiation) at the meta-position, followed by quenching with an electrophilic fluorine source (like N-Fluorobenzenesulfonimide, NFSI).

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a nitro or another halide group) were present at the 3-position of the phenoxy ring, a nucleophilic fluorination using a fluoride (B91410) source (e.g., potassium fluoride) could be envisioned.

Deoxyfluorination of Phenols: Recent advances have produced reagents like PhenoFluor that can directly convert phenols to aryl fluorides. researchgate.net This would involve synthesizing 3-(3-hydroxyphenoxy)-1-propanol first and then performing the deoxyfluorination. This method has shown broad functional group tolerance, making it a potentially viable, albeit longer, route. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound is crucial for its efficient production. Optimization typically focuses on the parameters of the Williamson ether synthesis, as it is the most common production route.

A study on the synthesis of a series of para-substituted phenoxy propanols, including the analogous 3-(4-fluorophenoxy)propan-1-ol (B1339691), provides valuable insight into the optimization process. jcmc.com.np The researchers systematically varied the solvent, reaction time, and temperature to enhance the yield.

ParameterVariationObservation
Solvent Dimethylformamide (DMF) vs. Tetrahydrofuran (THF)THF was found to be superior. While DMF is a common solvent for this type of reaction, its high boiling point created difficulties during product workup and solvent removal. THF's lower boiling point and aprotic nature led to a more successful and practical synthesis. jcmc.com.np
Reaction Time 6, 12, and 24 hoursA longer reaction time was found to be beneficial. The optimal condition was determined to be a 24-hour reflux. jcmc.com.np
Temperature Room Temperature vs. RefluxHeating the reaction to reflux was necessary to achieve good yields. Reactions performed without heat were significantly less efficient. jcmc.com.np

Using these optimized conditions—refluxing in THF for 24 hours—yields for various phenoxy propanols ranged from 27% to 59%. jcmc.com.np Specifically, the synthesis of 3-(4-fluorophenoxy)propan-1-ol achieved a good yield of 59.29%, suggesting that a similar yield could be expected for the 3-fluoro isomer under optimized conditions. jcmc.com.np The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction between the aqueous and organic phases, potentially improving yields and reaction times. utahtech.edu

Analysis of Synthetic Efficiency and Green Chemistry Principles

The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. This well-established method involves the reaction of an organohalide with a deprotonated alcohol (alkoxide) and remains one of the most common and versatile methods for preparing ethers in both laboratory and industrial settings. byjus.comwikipedia.orgresearchgate.net For the specific production of this compound, the reaction proceeds between 3-fluorophenol and a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol. jcmc.com.npepo.org The phenoxide is typically generated in situ using a suitable base. byjus.comwikipedia.org

The general reaction scheme involves the deprotonation of 3-fluorophenol by a base to form the 3-fluorophenoxide ion. This nucleophile then attacks the primary alkyl halide (3-halopropanol) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide ion to form the desired ether product. wikipedia.orgmasterorganicchemistry.com

Detailed findings on the reaction conditions from representative syntheses are outlined below. While specific data for the 3-fluoro isomer is limited, the synthesis of the analogous 4-fluoro isomer provides a well-documented example of the reaction parameters. jcmc.com.np

ReactantsBaseSolventTemperatureTimeReported Yield (%)Reference
4-Fluorophenol, 3-Bromo-1-propanolPotassium Hydroxide (KOH)Tetrahydrofuran (THF)Reflux24 hours59.29% jcmc.com.np
General Phenol, Primary Alkyl HalidePotassium Hydroxide or Carbonate BaseAcetonitrile, N,N-Dimethylformamide (DMF)50-100 °C1-8 hours50-95% byjus.com

Synthetic Efficiency Analysis

The efficiency of the Williamson ether synthesis for producing compounds like this compound can be variable. Laboratory-scale syntheses report yields ranging from average to very good, typically between 50% and 95%. byjus.com A specific documented synthesis of the similar compound, 3-(4-fluorophenoxy)propan-1-ol, achieved a yield of 59.29% after refluxing for 24 hours. jcmc.com.np The efficiency is dependent on several factors, including reaction time, temperature, and the choice of solvent and base. jcmc.com.npfrancis-press.com Side reactions, such as elimination reactions, can occur, particularly if the alkylating agent is sterically hindered, though this is less of a concern with a primary halide like 3-halopropanol. byjus.comwikipedia.org The choice of solvent is also critical; polar aprotic solvents such as DMF and acetonitrile are often used because they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. byjus.comwikipedia.org

Green Chemistry Principles Analysis

When evaluated against the principles of green and sustainable chemistry, the traditional Williamson ether synthesis presents several drawbacks. kahedu.edu.in

Use of Hazardous Solvents: Solvents commonly employed, such as N,N-dimethylformamide (DMF) and acetonitrile, are effective for the reaction but are considered hazardous and are not environmentally benign. byjus.comnih.gov In one study, DMF was specifically replaced with tetrahydrofuran (THF) due to laboratory issues related to its removal, highlighting practical challenges with such solvents. jcmc.com.np THF itself is a more desirable choice than DMF but is still not considered a "green" solvent. nih.gov

Energy Consumption: The requirement for elevated temperatures (50-100°C) and prolonged reaction times (up to 24 hours) results in significant energy consumption. byjus.comjcmc.com.np Greener alternatives include the use of microwave-assisted heating, which has been shown to dramatically reduce reaction times from hours to minutes and can improve yields in some ether syntheses. wikipedia.orgresearchgate.net

Catalysis vs. Stoichiometric Reagents: The use of a full stoichiometric equivalent of a strong base like potassium hydroxide or sodium hydride is standard. jcmc.com.npmasterorganicchemistry.com From a green chemistry perspective, catalytic methods are far superior. kahedu.edu.in Advancements in this area include the use of phase-transfer catalysis for industrial syntheses, which can improve reaction efficiency. byjus.com More innovative approaches aim to eliminate the need for strong bases entirely. Research has demonstrated zinc-catalyzed researchgate.net and vapor-phase metal oxide-catalyzed google.com Williamson ether syntheses. The vapor-phase method is particularly noteworthy as it produces hydrogen halide as a byproduct, which can potentially be captured and reused, significantly improving the process's sustainability profile. google.com

Chemical Reactivity and Derivatization of 3 3 Fluorophenoxy 1 Propanol

Reactions at the Hydroxyl Group (C-1)

Oxidation Pathways

As a primary alcohol, 3-(3-Fluorophenoxy)-1-propanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. libretexts.orgchemguide.co.ukpassmyexams.co.uk

Partial oxidation to yield 3-(3-Fluorophenoxy)propanal can be achieved using mild oxidizing agents or by carefully controlling the reaction conditions. For instance, using an excess of the alcohol and distilling the aldehyde as it forms prevents further oxidation. libretexts.orgchemguide.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or methods like the Swern oxidation are commonly employed for this type of transformation. youtube.com

Complete oxidation to 3-(3-Fluorophenoxy)propanoic acid requires stronger oxidizing agents and more vigorous conditions. Typically, the alcohol is heated under reflux with an excess of an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or an acidified solution of sodium or potassium dichromate(VI) (Na₂Cr₂O₇ or K₂Cr₂O₇ / H₂SO₄). chemguide.co.uk The reaction initially forms the aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgchemguide.co.uk

Table 1: Oxidation Products of this compound

Starting MaterialReagent and ConditionsMajor ProductProduct Type
This compoundPCC, CH₂Cl₂3-(3-Fluorophenoxy)propanalAldehyde
This compoundK₂Cr₂O₇, H₂SO₄, heat3-(3-Fluorophenoxy)propanoic acidCarboxylic Acid

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukchemistrysteps.com This reversible reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com

Esters can also be synthesized by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. byjus.comlibretexts.org These reactions are generally faster and may not require a catalyst, although a base like pyridine (B92270) is often added to neutralize the HCl byproduct when using acyl chlorides. libretexts.org

Etherification can be achieved through reactions such as the Williamson ether synthesis. byjus.comwikipedia.org This method involves converting the alcohol to its corresponding alkoxide ion using a strong base (e.g., sodium hydride). The resulting nucleophilic alkoxide then displaces a halide from an organohalide in an Sₙ2 reaction to form an ether. wikipedia.org For this to be effective, a primary alkyl halide is preferred as the substrate to minimize competing elimination reactions. lscollege.ac.in

Table 2: Representative Esterification and Etherification Reactions

Reactant 1Reactant 2ConditionsProduct Class
This compoundAcetic AcidH₂SO₄ (catalyst), heatEster
This compoundAcetyl ChloridePyridineEster
This compound1. NaH; 2. CH₃ITHFEther

Halogenation and Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. byjus.comrammohancollege.ac.in Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a chlorine or bromine atom, respectively. chemistrysteps.commasterorganicchemistry.comchadsprep.com

These reactions typically proceed via an Sₙ2 mechanism, especially for primary alcohols like this compound. chemistrysteps.comchadsprep.com This involves the formation of an intermediate (e.g., a chlorosulfite ester with SOCl₂) which is then attacked by the halide ion. libretexts.org The use of a base like pyridine can ensure that the reaction proceeds with an inversion of configuration. chemistrysteps.comlibretexts.org These methods are generally preferred over the use of hydrohalic acids (like HBr or HCl) as they occur under milder conditions and avoid potential carbocation rearrangements. masterorganicchemistry.com

Reactions Involving the Phenyl Ring and Fluorine Substituent

The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome dictated by the existing substituents. The fluorine atom itself can also potentially act as a leaving group in nucleophilic aromatic substitution under specific conditions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the electronic effects of the substituents already on the ring. wikipedia.orgorganicchemistrytutor.com

In this compound, we have two substituents to consider:

The 3-propoxy group (-OCH₂CH₂CH₂OH): The ether oxygen is an activating group because its lone pairs can be donated into the benzene (B151609) ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). organicchemistrytutor.comyoutube.com

The fluorine atom (-F): Fluorine is an electronegative atom, so it withdraws electron density from the ring inductively, which is a deactivating effect. libretexts.org However, like other halogens, it has lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions relative to itself (C2 and C4). organicchemistrytutor.comlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionRelation to -OR GroupRelation to -F GroupPredicted Reactivity
2orthoorthoActivated
4paraorthoHighly Activated
5metaparaDeactivated
6orthometaActivated

Nucleophilic Aromatic Substitution Opportunities

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org

The benzene ring in this compound is rendered electron-rich by the activating phenoxy group, making it generally unreactive towards traditional SₙAr reactions. nih.gov However, the fluorine atom can serve as a leaving group in SₙAr reactions. masterorganicchemistry.com While C-F bonds are strong, the rate-determining step in SₙAr is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. masterorganicchemistry.comlibretexts.org

For a nucleophile to displace the fluoride (B91410) from this compound, specialized conditions would likely be necessary. Modern methods have been developed for the SₙAr of unactivated aryl fluorides, which include the use of specific catalysts or radical-mediated pathways. nih.govrsc.org For instance, the transformation of the phenol (B47542) group in a related fluorophenol into a phenoxyl radical has been shown to render the ring sufficiently electrophilic for substitution to occur. nih.govosti.gov Therefore, while challenging, the displacement of the fluorine atom is a potential derivatization pathway under non-classical SₙAr conditions.

Fluorine-Mediated Reactivity Considerations

The presence of a fluorine atom on the phenyl ring significantly influences the compound's reactivity. Fluorine's high electronegativity imparts a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. This electronic modification has several important consequences for the molecule's reactivity profile.

The carbon-fluorine bond itself is exceptionally strong, rendering it highly stable and generally unreactive under typical synthetic conditions. kyoto-u.ac.jp However, the fluorine atom's electron-withdrawing nature can activate the phenyl ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the fluorine atom, should suitable leaving groups be present on the ring. rsc.org While the fluorine atom itself is a poor leaving group, its presence acidifies the phenolic proton of the precursor, 3-fluorophenol (B1196323), facilitating its conversion to the corresponding phenoxide for ether synthesis.

Furthermore, the fluorine substituent can subtly modulate the reactivity of the propanol (B110389) side chain. The electron-withdrawing effect can slightly increase the acidity of the hydroxyl proton, potentially influencing its reactivity in base-mediated reactions.

Derivatization Strategies for Novel Chemical Entity Generation

The structural features of this compound offer multiple avenues for derivatization, allowing for the systematic generation of new chemical entities with tailored properties.

The 3-fluorophenoxy group is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com The synthesis of novel scaffolds based on this moiety often involves the initial preparation of this compound or its derivatives.

One common strategy involves the Williamson ether synthesis, reacting 3-fluorophenol with a three-carbon electrophile bearing a protected alcohol or a precursor functional group. For instance, reaction with 1-bromo-3-chloropropane (B140262) followed by hydrolysis can yield the target propanol.

The primary alcohol of this compound is a key handle for further elaboration. It can be oxidized to the corresponding aldehyde or carboxylic acid, 3-(3-fluorophenoxy)propanoic acid. nih.gov This acid can then undergo cyclization to form chromanone scaffolds, which are important intermediates in drug discovery.

The following table outlines potential reactions for scaffold generation starting from this compound:

Starting MaterialReagent(s)Product TypePotential Scaffold
This compoundPCC or Swern oxidation reagentsAldehyde3-(3-Fluorophenoxy)propanal
This compoundJones reagent (CrO₃/H₂SO₄)Carboxylic Acid3-(3-Fluorophenoxy)propanoic acid
3-(3-Fluorophenoxy)propanoic acidPolyphosphoric acidCyclized Ketone6-Fluoro-chroman-4-one

This table presents plausible synthetic transformations based on standard organic chemistry principles.

The strategic functionalization of this compound is crucial for its application in ligand design and the development of novel catalysts. rsc.orgmdpi.com The terminal hydroxyl group is the primary site for such modifications.

Ligand Design: The alcohol can be converted into a variety of functional groups to enable coordination with metal centers. For example, it can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by nucleophiles containing donor atoms like nitrogen (amines), sulfur (thiols), or phosphorus (phosphines). These modifications can generate bidentate or tridentate ligands incorporating the 3-fluorophenoxy motif. The fluorine atom can also engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can be critical for molecular recognition and binding affinity in ligand-receptor interactions. rsc.org

The following table illustrates potential derivatization strategies for ligand and catalyst development:

Reaction TypeReagent(s)Functional Group IntroducedApplication
EtherificationNaH, Alkyl halide with donor atom (e.g., 2-(chloromethyl)pyridine)Pyridyl etherLigand Synthesis
EsterificationAcyl chloride or Carboxylic acid with coupling agentEsterProdrug/Bioconjugation
Mitsunobu ReactionPh₃P, DIAD, PhthalimidePhthalimide (precursor to primary amine)Ligand Synthesis
Tosylation/Mesylation followed by Nucleophilic SubstitutionTsCl/MsCl, then NaN₃Azide (precursor to amine or triazole)Click Chemistry/Ligand Synthesis

This table outlines versatile synthetic routes for functionalizing the hydroxyl group of this compound.

Role of 3 3 Fluorophenoxy 1 Propanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 3-(3-Fluorophenoxy)-1-propanol offers chemists a readily available scaffold containing several key functionalities. Organic building blocks are fundamental molecular units used for the bottom-up assembly of intricate molecular architectures. sigmaaldrich.comhilarispublisher.com The distinct reactive handles on this compound—the hydroxyl group and the aromatic ring—allow for its sequential or selective functionalization, paving the way for the synthesis of elaborate target molecules. lookchem.com

The structure of this compound makes it an ideal starting point for the synthesis of more complex fluorinated ethers and polyfunctional alcohols. The existing primary alcohol group can be readily converted into other functional groups or used as a nucleophile in various reactions.

One common strategy is the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide to generate a new ether linkage. fluorine1.ru This reaction allows for the introduction of a wide variety of alkyl or aryl substituents, extending the molecular chain and creating diverse diether structures. The general stability of the ether bonds and the influence of the fluorine atom make the resulting products valuable for various applications. uchicago.edu

Furthermore, the propanol (B110389) backbone can be modified. For instance, oxidation of the primary alcohol would yield the corresponding aldehyde, 3-(3-fluorophenoxy)propanal, or carboxylic acid, 3-(3-fluorophenoxy)propanoic acid. These derivatives open up further synthetic possibilities, including reductive amination, esterification, or amide bond formation, leading to a host of new fluorinated compounds. The synthesis of analogous compounds, such as 3-(2-Iodo-4-methylphenoxy)propan-1-ol, from precursors like 3-bromo-propan-1-ol highlights similar synthetic pathways. nih.gov

Table 1: Potential Reactions for Synthesizing Fluorinated Derivatives from this compound

Reaction Type Reagents Product Class
Williamson Ether Synthesis 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Dialkyl or Aryl-Alkyl Ethers
Oxidation Oxidizing Agent (e.g., PCC, KMnO₄) Aldehydes or Carboxylic Acids
Esterification Carboxylic Acid (R-COOH) Esters

Heterocyclic compounds, which contain rings with at least one heteroatom (such as nitrogen, oxygen, or sulfur), are ubiquitous in medicinal chemistry and natural products. gla.ac.uk The structural features of this compound make it a suitable precursor for constructing such ring systems. The alcohol functionality can be transformed into a good leaving group (e.g., a tosylate or halide), which can then undergo an intramolecular cyclization reaction with a nucleophilic site on the aromatic ring or a pre-installed substituent.

A notable example involving a similar building block is the synthesis of 6-fluoro-4-chromanone, a key intermediate for the aldose reductase inhibitor Sorbinil. epo.org This synthesis utilizes 3-(4-fluorophenoxy)-1-propanol, a positional isomer of the title compound, which undergoes ring-closure to form the chromanone heterocyclic core. epo.org This demonstrates a clear pathway where the phenoxypropanol structure is directly integrated into a heterocyclic framework. By analogy, this compound could be employed in similar cyclization strategies, such as the Pictet-Spengler or Bischler-Napieralski reactions, after appropriate functionalization to yield fluorinated quinolines, isoquinolines, or other related heterocycles. gla.ac.uk The use of substituted phenoxy derivatives is also seen in the synthesis of complex quinolinecarboxamides. acs.org

Construction of Fluorinated Ethers and Alcohols

Contribution to the Design of Novel Chemical Architectures

The concept of using molecular building blocks has revolutionized the ability of chemists to create complex, three-dimensional molecules in a predictable manner. hilarispublisher.comillinois.edu this compound contributes to this paradigm by offering a unique combination of structural motifs that can be exploited in molecular design.

The key contributions of this building block include:

Fluorine Substitution: The meta-positioned fluorine atom on the phenyl ring provides a specific steric and electronic profile. In drug design, fluorine is often used to block metabolic oxidation sites, increase binding affinity, or alter pKa, thereby improving the pharmacokinetic profile of a molecule.

Conformational Control: The ether linkage (C-O-C) is not linear and introduces a "kink" in the molecule's backbone. This, combined with the three-carbon spacer, provides a degree of conformational flexibility while also imposing certain spatial constraints, which is crucial for orienting functional groups in three-dimensional space for optimal interaction with biological targets.

Functional Handles: The primary alcohol serves as a versatile attachment point for linking to other molecular fragments or for initiating the construction of new ring systems.

By leveraging these features, synthetic chemists can design novel chemical architectures that would be difficult to access through other means. The modular nature of this building block allows for its incorporation into larger, more complex structures, facilitating the exploration of new chemical space in areas like drug discovery and materials science. hilarispublisher.comillinois.edu

Industrial and Laboratory Scale Synthetic Applications

On a laboratory scale, this compound is used as a starting material or intermediate in multi-step organic syntheses. Its synthesis is typically achieved via the reaction of 3-fluorophenol (B1196323) with a 3-carbon electrophile, such as 3-bromo-1-propanol (B121458) or 1,3-propanediol (B51772), under basic conditions. semanticscholar.org Its availability from chemical suppliers indicates its utility in research and development.

While specific large-scale industrial applications for this compound are not widely documented, the industrial relevance of structurally similar compounds is well-established. For example, the synthesis of 1-propanol (B7761284) is a large-scale commercial process. chemicalbook.com Moreover, the synthesis of the related compound 3-(4-fluorophenoxy)-1-propanol is described in a patent as an intermediate for a pharmaceutical product, suggesting that processes involving phenoxy propanols can be scaled for commercial production. epo.org Given the importance of fluorinated intermediates in the agrochemical and pharmaceutical industries, it is plausible that this compound serves as a key building block in proprietary industrial syntheses of active pharmaceutical ingredients (APIs) or advanced materials. jst.go.jp

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-fluoro-4-chromanone
Sorbinil
3-(4-Fluorophenoxy)-1-propanol
3-(3-fluorophenoxy)propanal
3-(3-fluorophenoxy)propanoic acid
3-(2-Iodo-4-methylphenoxy)propan-1-ol
3-bromo-1-propanol
1-propanol
3-fluorophenol

Theoretical and Computational Studies on 3 3 Fluorophenoxy 1 Propanol

Quantum Chemical Analysis of Electronic Structure

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is primarily localized on the electron-rich aromatic ring, particularly the oxygen atom of the ether linkage, indicating this as a likely site for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting its role as an electron acceptor in chemical reactions. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability.

Electron density mapping illustrates the distribution of electrons within the molecule. The electronegative fluorine and oxygen atoms create regions of high electron density, influencing the molecule's polarity and intermolecular interactions. The electrostatic potential map further highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting how the molecule will interact with other chemical species. The hydroxyl group's proton, for instance, represents a site of positive electrostatic potential, making it a potential hydrogen bond donor.

Table 1: Calculated Electronic Properties of 3-(3-Fluorophenoxy)-1-propanol

PropertyValueDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO GapEnergy difference between HOMO and LUMO
Dipole MomentMeasure of the molecule's overall polarity

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol (B110389) chain and the ether linkage in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements.

Computational studies can map the potential energy surface of the molecule by systematically rotating the rotatable bonds. This process identifies several low-energy conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, and dipole-dipole interactions. The global minimum energy conformation represents the most likely structure of an isolated molecule.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and the transitions between different conformers. These simulations can reveal how the molecule behaves in different environments, such as in a solvent, and can provide insights into its flexibility and the time scales of its internal motions.

Table 2: Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kJ/mol)Key Dihedral Angles (degrees)
1 (Global Minimum)0.00
2
3

Note: The specific relative energies and dihedral angles would be determined through detailed conformational analysis calculations. This table illustrates the typical format for presenting such results.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

By modeling the potential energy surface of a reaction, chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For example, the synthesis of this compound often involves the reaction of 3-fluorophenol (B1196323) with a propanol derivative. Computational methods can be used to model the mechanism of this reaction, helping to optimize reaction conditions and improve yields. Similarly, the oxidation or other transformations of the hydroxyl group can be studied to predict the likely products and the energy barriers involved.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepActivation Energy (kJ/mol)Description
Initial DeprotonationEnergy barrier for the removal of the hydroxyl proton
Nucleophilic AttackEnergy barrier for the subsequent reaction step

Note: This table is illustrative. The specific reaction and corresponding activation energies would be the subject of a dedicated computational study.

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry signatures for structural elucidation)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confidently assign each signal to a specific atom in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. The predicted IR spectrum can help to identify the presence of key functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether, and the C-F stretch of the fluorinated aromatic ring.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help to understand the fragmentation patterns observed in mass spectrometry. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to rationalize why certain fragments are more abundant than others. This information is crucial for piecing together the structure of an unknown compound from its mass spectrum.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValueAssignment
¹H NMRChemical ShiftAromatic Protons
Chemical Shift-CH₂-O- (ether)
Chemical Shift-CH₂- (middle)
Chemical Shift-CH₂-OH
Chemical Shift-OH
¹³C NMRChemical ShiftAromatic Carbons
Chemical Shift-CH₂-O- (ether)
Chemical Shift-CH₂- (middle)
Chemical Shift-CH₂-OH
IRVibrational FrequencyO-H Stretch
Vibrational FrequencyC-H Stretch (Aromatic)
Vibrational FrequencyC-H Stretch (Aliphatic)
Vibrational FrequencyC=C Stretch (Aromatic)
Vibrational FrequencyC-O Stretch (Ether)
Vibrational FrequencyC-O Stretch (Alcohol)
Vibrational FrequencyC-F Stretch
MSm/zMolecular Ion [M]⁺
m/zKey Fragment Ions

Note: The specific values in this table are placeholders and would be derived from detailed computational spectroscopic predictions.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, FT-IR, Raman Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 3-(3-Fluorophenoxy)-1-propanol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of organic molecules. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) groups of the propanol (B110389) chain, and the hydroxyl proton are expected. The splitting patterns of these signals, governed by the n+1 rule, provide information about the number of neighboring protons, thus confirming the connectivity of the atoms. libretexts.orgdocbrown.info For instance, the methylene group adjacent to the hydroxyl group would likely appear as a triplet, being split by the adjacent methylene group. libretexts.org The chemical shifts of the protons are influenced by their electronic environment; for example, the protons on the carbon attached to the electronegative oxygen of the phenoxy group would be deshielded and appear at a higher frequency. ucl.ac.uk

Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. ucl.ac.uk Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment. The carbon atoms bonded to the electronegative fluorine and oxygen atoms would exhibit characteristic downfield shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is anticipated to show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ether linkage and the alcohol would likely be observed in the fingerprint region between 1000-1300 cm⁻¹. redalyc.org The C-F stretching vibration would also produce a strong absorption band, typically in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing vibrations that result in a change in polarizability. libretexts.org For this compound, Raman spectroscopy can be used to confirm the presence of the aromatic ring through its characteristic ring-breathing modes. beilstein-journals.orgresearchgate.net The symmetric stretching vibrations of the C-C bonds in the propanol chain would also be Raman active. The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. aps.org

Spectroscopic Data for this compound (Predicted)
Technique Expected Key Signals/Bands
¹H NMRSignals for aromatic protons, -OCH₂-, -CH₂-, -CH₂OH, and -OH protons with characteristic chemical shifts and splitting patterns.
¹³C NMRDistinct signals for each unique carbon atom, including those of the fluorinated aromatic ring and the propanol side chain.
FT-IRBroad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), C=C stretch (~1400-1600 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹).
RamanAromatic ring breathing modes, symmetric C-C stretching vibrations.

Chromatographic Methods for Purity Profiling (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from any impurities, thereby allowing for a quantitative assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.comphytojournal.com For purity analysis, a sample of this compound is vaporized and passed through a GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. epa.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. phytojournal.com This method is effective for detecting and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity profiling of non-volatile or thermally labile compounds. smolecule.comhilarispublisher.com In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. google.com The components are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, is used to monitor the eluting components. nih.gov The purity of this compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed to achieve optimal separation of the main compound from potential impurities. google.com

Chromatographic Purity Analysis of this compound
Technique Principle and Application
GC-MSSeparates volatile compounds based on boiling point and polarity. Provides retention time and mass spectrum for identification and quantification of impurities.
HPLCSeparates compounds based on their partitioning between a mobile and stationary phase. Used to quantify purity by comparing the peak area of the main component to the total peak area.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nist.govnih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. libretexts.org For this compound, characteristic fragmentation patterns would be expected. Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol (alpha-cleavage) is a common fragmentation pathway for alcohols, which could lead to the loss of a CH₂OH group. docbrown.infolibretexts.org Another likely fragmentation would involve the cleavage of the ether bond, resulting in fragments corresponding to the fluorophenoxy group and the propanol chain. The presence of a fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses. Analyzing these fragmentation patterns provides a high degree of confidence in the structural assignment of the molecule. libretexts.orglibguides.com

Mass Spectrometry Data for this compound
Analysis Expected Outcome
Molecular Weight DeterminationA molecular ion peak corresponding to the calculated molecular weight of C₉H₁₁FO₂.
Fragmentation PatternCharacteristic fragments resulting from alpha-cleavage of the alcohol, cleavage of the ether linkage, and other bond scissions, providing structural confirmation.

Advanced Crystallographic Studies

While this compound is a liquid at room temperature, crystallographic studies can be performed by crystallizing the compound at low temperatures or by forming a suitable solid derivative. X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. uct.ac.za

Future Research Directions and Unexplored Avenues

Development of Stereoselective Syntheses for Enantiomeric Forms

Currently, 3-(3-Fluorophenoxy)-1-propanol is typically produced and utilized as a racemic mixture. The development of methods to access its individual enantiomers in high purity would be a significant advancement, potentially leading to the discovery of novel biological activities and applications. This endeavor can be approached through two primary strategies: the separation of the existing racemic mixture or the direct, stereocontrolled synthesis of the desired enantiomer.

Chiral resolution remains a practical and widely employed method for the separation of enantiomers. For this compound, this could involve derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary would afford the individual enantiomers. Another approach is the use of chiral chromatography, where the racemic mixture is passed through a stationary phase containing a chiral selector, allowing for the differential retention and separation of the enantiomers.

Table 1: Potential Chiral Resolution Strategies

TechniqueDescriptionPotential AdvantagesPotential Challenges
Diastereomeric Crystallization Reaction with a chiral acid or base to form diastereomeric salts, followed by fractional crystallization.Scalable, cost-effective for large quantities.Success is dependent on the formation of well-defined crystals; may require extensive optimization.
Enzymatic Resolution Use of lipases or other enzymes to selectively acylate one enantiomer, allowing for separation of the acylated and unreacted enantiomers.High enantioselectivity, mild reaction conditions.Enzyme cost and stability; may require screening of multiple enzymes.
Chiral Chromatography Direct separation of enantiomers on a chiral stationary phase (CSP) via high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).High purity achievable, applicable to a wide range of compounds.Higher cost, may be less suitable for large-scale production.

Asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds by directly creating the desired stereocenter. For this compound, this could involve several strategies. One promising avenue is the asymmetric reduction of a corresponding ketone precursor, 3-(3-fluorophenoxy)propionaldehyde, using a chiral reducing agent or a catalyst. Another approach is the asymmetric opening of a suitable epoxide with 3-fluorophenol (B1196323).

Table 2: Potential Asymmetric Synthesis Strategies

ApproachDescriptionKey Reagents/Catalysts
Asymmetric Ketone Reduction Stereoselective reduction of a prochiral ketone to the corresponding chiral alcohol.Chiral borane (B79455) reagents (e.g., CBS catalyst), chiral metal hydrides (e.g., Noyori's catalysts).
Asymmetric Epoxide Opening Nucleophilic attack of 3-fluorophenol on a prochiral epoxide, catalyzed by a chiral complex.Chiral salen complexes, chiral amino acid-derived catalysts.
Asymmetric Hydroformylation Conversion of 3-fluorophenoxyethene to the corresponding aldehyde, followed by in-situ reduction.Rhodium or cobalt catalysts with chiral phosphine (B1218219) ligands.

Chiral Resolution Techniques

Exploration of Novel Catalytic Transformations Involving this compound

The primary alcohol functionality of this compound is a versatile handle for a variety of catalytic transformations. While its use as a simple building block is established, exploring more complex, catalyzed reactions could lead to novel and valuable products. For instance, its oxidation under controlled conditions could yield the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. Furthermore, its use in C-O and C-C bond-forming reactions, such as etherification, esterification, and cross-coupling reactions, could be expanded through the application of modern catalytic systems.

Integration into Advanced Materials Science Research (e.g., polymer chemistry, material precursors)

The unique combination of a fluorinated aromatic ring and a reactive alcohol group makes this compound an intriguing candidate for materials science applications. The fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. The alcohol group provides a reactive site for polymerization or for grafting onto other material surfaces. Potential research directions include its use as a monomer in the synthesis of polyesters, polyethers, or polyurethanes. The resulting polymers could exhibit unique optical, thermal, or mechanical properties. It could also be investigated as a precursor for the synthesis of novel liquid crystals or as a component in the formulation of advanced coatings and resins.

Sustainability and Green Chemistry in Production and Application

Future research should also prioritize the development of more sustainable and environmentally friendly methods for the synthesis and application of this compound. This includes the exploration of greener solvents, catalysts, and reaction conditions. For example, investigating the synthesis in bio-based solvents or under solvent-free conditions would reduce the environmental impact. The development of recyclable catalysts for its production would also contribute to a more sustainable process. On the application side, exploring its use in environmentally benign products, such as biodegradable polymers or less toxic agrochemicals, would align with the principles of green chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.